4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one
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Overview
Description
4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied in various fields of science. This compound is characterized by its unique structure, which includes ethoxy, methoxy, and methyl groups attached to a benzopyran ring.
Preparation Methods
The synthesis of 4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one typically involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . This reaction yields the desired coumarin derivative through a series of steps that include condensation and cyclization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzopyran ring.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. The specific molecular targets and pathways depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
4-Ethoxy-7-methoxy-5-methyl-2H-1-benzopyran-2-one can be compared with other coumarin derivatives such as:
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Similar in structure but with different substituents, leading to variations in biological activity.
7-Methoxy-2H-1-benzopyran-2-one: Lacks the ethoxy and methyl groups, resulting in different chemical and biological properties.
Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one): Known for its anti-inflammatory and antioxidant activities, scopoletin has a hydroxyl group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61726-76-9 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-ethoxy-7-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C13H14O4/c1-4-16-10-7-12(14)17-11-6-9(15-3)5-8(2)13(10)11/h5-7H,4H2,1-3H3 |
InChI Key |
WHLQCXROWXIVGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C(=CC(=C2)OC)C |
Origin of Product |
United States |
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